molecular formula C13H15NO B13244940 3-(1-Hydroxycyclohexyl)benzonitrile

3-(1-Hydroxycyclohexyl)benzonitrile

Cat. No.: B13244940
M. Wt: 201.26 g/mol
InChI Key: FRSYFYNENHEASM-UHFFFAOYSA-N
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Description

3-(1-Hydroxycyclohexyl)benzonitrile is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is not available in the public domain, its molecular structure, featuring both a hydroxycyclohexyl and a benzonitrile moiety, suggests potential as a versatile synthetic intermediate . Related compounds, such as 3-Hydroxybenzonitrile, are known to be utilized in the synthesis of novel Serotonin 5-HT1A receptor agonists, which are investigated for their antinociceptive (pain-blocking) activity . This implies that this compound could hold similar value in the design and development of central nervous system (CNS)-targeting active pharmaceutical ingredients (APIs). Researchers might explore this compound for its physicochemical properties, such as its solubility profile. Based on its similarity to 3-Hydroxybenzonitrile, it is expected to be slightly soluble in water . For safe handling, it is recommended to store the product in a cool, tightly closed container in a dry and well-ventilated place, away from oxidizing agents . As with all chemicals of this nature, appropriate personal protective equipment should be used. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-(1-hydroxycyclohexyl)benzonitrile

InChI

InChI=1S/C13H15NO/c14-10-11-5-4-6-12(9-11)13(15)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2

InChI Key

FRSYFYNENHEASM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC(=C2)C#N)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 1 Hydroxycyclohexyl Benzonitrile and Analogues

Carbon-Carbon Bond Formation Strategies

The creation of the carbon-carbon bond between the benzonitrile (B105546) and cyclohexanol (B46403) rings is a key step in the synthesis of 3-(1-hydroxycyclohexyl)benzonitrile. Various strategies have been developed to achieve this, primarily centered around transition metal-catalyzed coupling reactions and transformations involving cyanohydrins.

Cyanohydrin Formation and Subsequent Transformations to Substituted Nitriles

The formation of cyanohydrins from ketones is a classic and valuable transformation in organic synthesis. vaia.compressbooks.pubpressbooks.pubopenstax.orgyoutube.com This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of a ketone, such as cyclohexanone (B45756). pressbooks.pubopenstax.org The resulting cyanohydrin, 1-hydroxycyclohexanecarbonitrile, is a key intermediate that can be further elaborated to produce a variety of substituted nitriles.

The formation of cyclohexanone cyanohydrin is a reversible, base-catalyzed process that generally proceeds in good yield. vaia.compressbooks.pub The reaction is typically carried out using hydrogen cyanide (HCN) in the presence of a base, or by using a salt such as sodium cyanide followed by acidification. prepchem.comgoogle.com The equilibrium of the reaction is generally favorable for unhindered ketones like cyclohexanone. pressbooks.pubopenstax.org

Once formed, the cyanohydrin can undergo various transformations. For the synthesis of this compound, a subsequent reaction would be required to attach the benzonitrile moiety. While direct arylation of the cyanohydrin itself is not a standard procedure, the hydroxyl group could be transformed into a leaving group, or the nitrile could be used to direct a metalation followed by cross-coupling.

A more direct approach involves the reaction of a pre-formed cyanohydrin derivative. For example, O-silylated cyanohydrins can be prepared and subsequently used in coupling reactions. orgsyn.org A general method for synthesizing cyanohydrins that does not rely on an equilibrium process has been described, which is particularly useful for sterically hindered ketones. orgsyn.org

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and analogous strategies can be envisioned for the synthesis of precursors to this compound analogues. nih.gov One such example is the three-component condensation of hydroxylamines, nitriles, and diarylborinic acids to form 1,2,4,5-oxadiazaboroles. scholaris.caresearchgate.net

This reaction proceeds by combining a diarylborinic acid, a hydroxylamine (B1172632), and a nitrile, often in a solvent like toluene (B28343) at elevated temperatures. researchgate.net The scope of this reaction is broad, allowing for a variety of substituents on all three components. scholaris.ca For instance, N-cyclohexylhydroxylamine can be used, installing a cyclohexyl group, and various aliphatic and aromatic nitriles can participate in the reaction. scholaris.ca The proposed mechanism may involve the borinic acid accelerating the initial C-N bond formation between the hydroxylamine and the nitrile, or the reaction may proceed through a free N1-hydroxyamidine intermediate that subsequently condenses with the diarylborinic acid. scholaris.ca

A representative reaction involves the condensation of diphenylborinic acid, N-cyclohexylhydroxylamine, and acetonitrile (B52724), where acetonitrile also serves as the co-solvent. scholaris.ca This methodology provides access to a specific substitution pattern that is not easily achievable through other synthetic routes. scholaris.caresearchgate.net

Table 1: Examples of Three-Component Condensation Reactions for Heterocycle Synthesis

Diarylborinic AcidHydroxylamineNitrileProduct (1,2,4,5-oxadiazaborole)
Diphenylborinic acidN-CyclohexylhydroxylamineAcetonitrile2,2-Diphenyl-3-methyl-5-cyclohexyl-1,2,4,5-oxadiazaborole
(4-Methoxyphenyl)₂BOHN-BenzylhydroxylamineBenzonitrile2,2-Bis(4-methoxyphenyl)-3-phenyl-5-benzyl-1,2,4,5-oxadiazaborole
Diphenylborinic acidN-CyclohexylhydroxylamineIsobutyronitrile2,2-Diphenyl-3-isopropyl-5-cyclohexyl-1,2,4,5-oxadiazaborole

This table is illustrative of the types of products that can be formed using this methodology and is based on the general reaction scope described in the sources.

Strecker Reaction for Cyanoamine Analogs

The Strecker synthesis is a classic and versatile method for preparing α-aminonitriles, which are precursors to amino acids. nrochemistry.comorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the condensation of an aldehyde or ketone with an amine (or ammonia) and a cyanide source, typically hydrogen cyanide or a salt like potassium cyanide. nrochemistry.comwikipedia.org The reaction mechanism involves the initial formation of an imine from the aldehyde/ketone and the amine, followed by the nucleophilic addition of the cyanide ion to the iminium ion. nrochemistry.commasterorganicchemistry.com The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid. wikipedia.org

This methodology can be adapted to synthesize cyanoamine analogs that are structurally related to this compound. For example, using a ketone instead of an aldehyde leads to the formation of α,α-disubstituted amino acids. wikipedia.org The reaction can be performed under various conditions, including in water with a β-cyclodextrin catalyst or even under solvent-free conditions. organic-chemistry.org Asymmetric versions of the Strecker reaction have also been developed to produce chiral amino acids. wikipedia.org

A general procedure involves reacting an imine with imidazole (B134444) and malononitrile (B47326) diacetate in methanol (B129727) at low temperatures. nrochemistry.com The use of primary and secondary amines allows for the synthesis of N-substituted amino acids. wikipedia.org This reaction is also utilized in the radiochemical synthesis of PET tracers, such as [11C-carbonyl]-labeled amino acids, by employing [11C]cyanide. nih.gov

Table 2: Overview of Strecker Reaction Variations

Carbonyl CompoundAmine SourceCyanide SourceKey Features
AldehydeAmmonia/Ammonium ChlorideKCN/HCNClassical Strecker synthesis for α-amino acids wikipedia.org
KetonePrimary/Secondary AmineNaCNSynthesis of α,α-disubstituted, N-substituted amino acids wikipedia.org
Aldehyde/Ketone(S)-alpha-phenylethylamineTMSCNAsymmetric synthesis of chiral amino acids wikipedia.org
Aldehyde/KetoneAmine[11C]NaCNRadiosynthesis of PET tracers nih.gov

This table summarizes the flexibility of the Strecker reaction based on information from the provided search results.

Nitrile Group Introduction and Transformation Methodologies

The nitrile group is a key functional handle that can be converted into various other functionalities, including carboxylic acids, ketones, amines, and amides. nih.gov Therefore, methods for its introduction and subsequent transformation are crucial in the synthesis of complex molecules.

Direct Cyanation Approaches

Direct C-H cyanation of arenes represents a highly desirable transformation as it avoids the need for pre-functionalized starting materials. nih.gov One modern approach utilizes photoredox catalysis. nih.gov In this method, an acridinium (B8443388) photoredox catalyst and trimethylsilyl (B98337) cyanide are used under an aerobic atmosphere to directly cyanate (B1221674) aromatic compounds. nih.gov The reaction proceeds through the generation of an arene cation radical via photoinduced electron transfer. nih.gov

Traditional methods for arene cyanation include the Rosenmund-von Braun reaction, which uses stoichiometric copper(I) cyanide, and the Sandmeyer reaction, which converts aniline (B41778) derivatives to benzonitriles. wikipedia.org More recent developments have led to palladium- and nickel-catalyzed cyanations of aryl halides, which offer broader applicability. wikipedia.orgchinesechemsoc.org These catalytic systems often use potassium cyanide or zinc cyanide as the cyanide source. wikipedia.org Some nickel-catalyzed systems can even utilize acetonitrile as the cyanide source through a reductive C-C bond cleavage mechanism. wikipedia.org

Electrophilic cyanation is another strategy, particularly for electron-rich arenes. youtube.com This can be achieved using reagents like cyanogen (B1215507) halides in the presence of a Lewis acid. youtube.com

Oxidative Dehydration Routes to Nitriles

The conversion of primary amides and aldoximes to nitriles through dehydration is a fundamental transformation in organic synthesis. organic-chemistry.orgresearchgate.net A variety of reagents and catalytic systems have been developed for this purpose.

One-pot syntheses starting from aldehydes are particularly efficient. For instance, aldehydes can be converted to nitriles in a single step by reacting them with hydroxylamine hydrochloride in a suitable solvent. rsc.org Catalytic systems like Cu/TEMPO with oxygen as the terminal oxidant can also be employed for this transformation. rsc.org A green chemistry approach involves carrying out the reaction in water. rsc.org The proposed mechanism involves the initial formation of an aldoxime, which then dehydrates to the nitrile. rsc.org

Various dehydrating agents can be used for the conversion of aldoximes to nitriles, including oxalyl chloride with a catalytic amount of DMSO, and N-(p-toluenesulfonyl)imidazole (TsIm). organic-chemistry.orgresearchgate.net Enzymatic methods using aldoxime dehydratases are also gaining prominence as a sustainable alternative, especially for the synthesis of aromatic nitriles. nih.govnih.gov These enzymes can be engineered for improved activity towards specific substrates. nih.gov

Table 3: Reagents for Oxidative Dehydration to Nitriles

Starting MaterialReagent/CatalystKey Features
AldehydeHydroxylamine hydrochloride, formic acidOne-pot synthesis in water rsc.org
AldoximeOxalyl chloride/DMSOGood to excellent yields for a diverse range of nitriles organic-chemistry.org
AldoximeN-(p-Toluenesulfonyl)imidazole (TsIm)Facile and efficient dehydration researchgate.net
AldoximeAldoxime dehydratase (enzyme)Sustainable and energy-efficient biocatalysis nih.gov
Primary AmideTrichloroisocyanuric acid/TEMPOExcellent yields for aliphatic, aromatic, and heterocyclic nitriles

This table is a compilation of various methods for nitrile synthesis via dehydration as described in the search results.

Reductive Denitrogenation of Aromatic Nitriles

A novel transformation involves the reductive denitrogenation of aromatic nitriles, which converts the cyano group into a methyl group in a single step. acs.org This metal-free reaction is catalyzed by B(C₆F₅)₃ and uses a silyl (B83357) amine as a byproduct. acs.org The proposed mechanism is of an Sₙ1-type, proceeding through a trisilylammonium ion as a key intermediate. acs.org This method offers a unique way to modify an aromatic nitrile once it has served its synthetic purpose.

Hydrosilylation of Aromatic Nitriles

The reduction of nitriles is a common method to produce primary amines. wikipedia.org Catalytic hydrosilylation offers a chemoselective route for this transformation. thieme-connect.comnih.gov This method involves the use of a silane, such as polymethylhydrosiloxane (B1170920) (PMHS), in the presence of a catalyst.

Base-catalyzed hydrosilylation of nitriles to amines has been reported. researchgate.net This protocol is tolerant of electron-rich and electron-neutral olefins. researchgate.net Another approach uses diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) to reduce a wide variety of aliphatic and aromatic nitriles in excellent yields. nih.gov The reactivity in this system is influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups accelerating the reaction. nih.gov

Hydroxyl Group Introduction and Modification Strategies

The strategic introduction of the hydroxyl group onto the cyclohexyl moiety is a critical step in the synthesis of this compound and its analogues. The stereochemistry of this alcohol is often crucial for the biological activity of the final compound, necessitating methods that offer high levels of control.

Achieving stereoselectivity in the hydroxylation of cyclohexyl derivatives is a significant challenge in synthetic chemistry. Non-enzymatic methods often rely on chiral catalysts to direct the approach of an oxidizing agent to a specific face of the substrate.

One prominent strategy involves the use of bio-inspired manganese and iron complexes as catalysts for the enantioselective oxidation of C-H bonds. mdpi.comresearchgate.net These catalysts mimic the active sites of metalloenzymes and can activate oxidants like hydrogen peroxide (H₂O₂) to perform hydroxylations on non-activated aliphatic sites with high selectivity. mdpi.com For instance, chiral manganese aminopyridine complexes have been successfully employed for the enantioselective benzylic hydroxylation of arylalkanes with H₂O₂. researchgate.net Similarly, iron complexes with tetradentate aminopyridine ligands (TPA) have demonstrated the ability to perform stereospecific oxidation of alkanes, including cyclohexane (B81311) derivatives, yielding alcohols with high retention of configuration. mdpi.com

Table 1: Examples of Non-Enzymatic Stereoselective C-H Oxidation

Catalyst System Substrate Example Oxidant Key Feature
Chiral Iron-Porphyrin Ethylbenzenes PhIO Asymmetric induction, up to 77% ee. mdpi.com
Mn(TIPSMCP) N-cyclohexyl amides H₂O₂ Highly enantioselective oxidation of nonactivated methylenic sites. mdpi.com

Where stereoselective synthesis is not feasible, kinetic resolution offers a powerful alternative for separating a racemic mixture of enantiomers. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster and is converted into a new product, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. wikipedia.org For cyclohexanol derivatives, lipase-catalyzed acylation is a classic example of enzymatic kinetic resolution. The enzyme selectively acylates one enantiomer of the alcohol, allowing for the easy separation of the resulting ester from the unreacted alcohol enantiomer. youtube.com Non-enzymatic methods, such as the Sharpless asymmetric epoxidation of racemic allylic alcohols, also represent highly effective synthetic kinetic resolutions. wikipedia.org

A more advanced approach is dynamic kinetic resolution (DKR) , which combines rapid racemization of the starting material with a stereoselective reaction. youtube.com This allows, in theory, for the conversion of 100% of a racemic mixture into a single enantiomer of the product, overcoming the 50% maximum yield limitation of standard kinetic resolution. youtube.com

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency for hydroxylation reactions under mild conditions. Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes renowned for their ability to catalyze the regio- and stereoselective oxidation of a vast array of substrates, including inert C-H bonds in molecules like cyclohexane. researchgate.net

Reaction Equation: RH + O₂ + NAD(P)H + H⁺ → ROH + H₂O + NAD(P)⁺

These enzymes are often used in whole-cell biocatalysis setups, where microbial hosts like Pseudomonas or cyanobacteria are engineered to express the desired CYP enzyme. nih.govnih.gov This approach circumvents the need to isolate and handle the often-unstable enzymes and provides an in-situ system for cofactor regeneration. For example, a CYP system from Acidovorax sp. CHX100, when expressed in Pseudomonas taiwanensis VLB120, has been shown to effectively catalyze the hydroxylation of cyclohexane to cyclohexanol. nih.govnih.gov Genetic engineering strategies, such as optimizing gene dosage and ribosomal binding sites, have been employed to significantly enhance the whole-cell activity of these systems. nih.govnih.gov

The stereoselectivity of P450-catalyzed hydroxylations is a key advantage. The enzyme's active site binds the substrate in a specific orientation, exposing a particular C-H bond to the reactive iron-oxo species, thereby directing hydroxylation to a precise position with a defined stereochemistry. researchgate.net This is particularly valuable in the pharmaceutical industry for producing specific isomers of drug metabolites, which often involve hydroxylated cyclohexyl moieties. researchgate.net

One-Pot and Cascade Synthesis Approaches for Complex Molecular Architectures

While a specific one-pot synthesis for this compound is not prominently documented, the principles can be applied by examining the synthesis of related structures. For instance, cascade reactions starting from ortho-substituted benzonitriles have been developed to create complex heterocyclic systems like isoindolin-1-ones. nih.gov A reaction between a 2-acylbenzonitrile and a ((chloromethyl)sulfonyl)benzene, promoted by a simple base like potassium carbonate, can initiate a cascade of up to six elemental steps in a single pot to form a tetrasubstituted isoindolin-1-one. nih.gov

Another relevant example is the one-pot synthesis of carbazoles from cyclohexanones and arylhydrazines, which proceeds through a sequence of condensation, cyclization, and dehydrogenation under metal-free conditions. rsc.org These examples demonstrate the potential for designing a cascade sequence that could, for example, involve the formation of the C-C bond between the aromatic ring and the cyclohexane ring, followed by in-situ functionalization.

A more traditional, multi-step synthesis for the related compound 1-hydroxycyclohexyl phenyl ketone involves a sequence of acylation, Friedel-Crafts reaction, chlorination, and alkaline hydrolysis. google.com Designing a cascade version of such a process would be a significant step forward, potentially combining the Friedel-Crafts alkylation of benzonitrile with a cyclohexene (B86901) oxide derivative, followed by an in-situ ring-opening/hydroxylation step. The development of such a process would represent a significant advancement in the efficient synthesis of this class of compounds.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. taylorandfrancis.com For the synthesis of this compound, these considerations are crucial for developing sustainable and economically viable manufacturing routes. nih.gov

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing syntheses to minimize byproducts. One-pot and cascade reactions are inherently advantageous in this regard. taylorandfrancis.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile and toxic. Green chemistry encourages the use of alternatives like water, ionic liquids, or supercritical fluids. taylorandfrancis.com For the synthesis of benzonitrile derivatives, a novel route using an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent has been developed. wikipedia.orgrsc.org This approach eliminates the need for metal salt catalysts and simplifies product separation, achieving 100% conversion and yield under optimized conditions. wikipedia.orgrsc.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Biocatalytic methods, such as those using Cytochrome P450 enzymes, are prime examples of energy-efficient processes as they operate under mild conditions. nih.govnih.gov

Use of Renewable Feedstocks: While not always immediately applicable for complex aromatics, this principle encourages the long-term goal of sourcing starting materials from renewable biological sources.

Table 2: Comparison of Traditional vs. Green Approaches in Nitrile Synthesis

Step/Component Traditional Method Green Alternative Benefit
Catalyst Metal salts Ionic Liquid [HSO₃-b-Py]·HSO₄ Eliminates metal waste, catalyst is recyclable. wikipedia.orgrsc.org
Reaction Time Often several hours 2 hours (in specific ionic liquid system) Increased throughput, energy savings. wikipedia.orgrsc.org
Byproducts Acidic waste, metal contaminants Recyclable ionic liquid Reduced waste treatment costs. wikipedia.orgrsc.org

| Hydroxylation | Chemical oxidants, harsh conditions | Biocatalysis (e.g., CYP enzymes) | High selectivity, mild conditions (ambient temp/pressure), reduced energy. nih.govnih.gov |

By integrating these green chemistry principles from the initial route design phase, it is possible to develop a synthesis for this compound that is not only chemically efficient but also environmentally and economically superior. nih.gov

Elucidation of Reaction Mechanisms and Kinetics

Detailed Mechanistic Pathways of Synthetic Transformations

The formation and subsequent reactions of 3-(1-Hydroxycyclohexyl)benzonitrile can proceed through several distinct mechanistic pathways.

Radical reactions, which involve single-electron transfers, can play a role in the synthesis and transformation of related structures. For instance, the formation of a carbon radical can be a key step. libretexts.org In the context of the hydroxyl group, radical deoxygenation reactions, such as the Barton-McCombie deoxygenation, proceed via radical intermediates. libretexts.org This process involves the formation of a carbon-centered radical after the cleavage of a thiocarbonyl derivative, which is then quenched by a hydrogen atom source like tributyltin hydride. libretexts.org

The generation of radicals is often initiated by compounds like azobisisobutyronitrile (AIBN). libretexts.org In the presence of a thiol like tert-butyl thiol, AIBN can generate a chain-propagating sulfur radical. libretexts.org While not directly studying this compound, research on the OH radical-initiated reaction of 1,4-butanediol (B3395766) provides insights into the types of radical pathways that can occur in molecules with hydroxyl groups. nih.gov

Organometallic chemistry offers powerful tools for the synthesis of complex molecules. The formation of the carbon skeleton of this compound can be envisioned through cross-coupling reactions. These reactions typically involve a catalytic cycle of oxidative addition, transmetallation, and reductive elimination. ufrgs.brlibretexts.orgresearchgate.net

Oxidative Addition: A low-valent metal complex reacts with an organic halide, inserting the metal into the carbon-halogen bond. This increases the oxidation state and coordination number of the metal. ufrgs.brlibretexts.orgyoutube.com For example, a palladium(0) complex can oxidatively add to an aryl halide.

Transmetallation: The activated organic halide on the metal center is then exchanged with another organic group from an organometallic reagent (e.g., an organoboron or organotin compound).

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated from the metal, which returns to its initial low-valent state, thus completing the catalytic cycle. ufrgs.brlibretexts.orgyoutube.com

While direct examples for this compound are not prevalent in the provided results, the principles of these mechanisms are fundamental to the synthesis of substituted aromatic compounds.

The nitrile and hydroxyl functional groups of this compound are susceptible to both acid and base catalysis.

Acid-Catalyzed Reactions: In the presence of a strong acid, the nitrile group can be protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis. This hydrolysis can proceed first to an amide and then to a carboxylic acid. researchgate.net The mechanism is often a specific acid/general base catalysis, involving a pre-equilibrium protonation followed by a rate-determining attack of water. researchgate.net

Base-Catalyzed Reactions: Under basic conditions, the nitrile group can also be hydrolyzed. A common method for converting a nitrile to a carboxylic acid involves heating with aqueous sodium hydroxide. youtube.com The hydroxyl group can be deprotonated by a strong base, forming an alkoxide, which can then participate in further reactions. The synthesis of the related compound 1-hydroxycyclohexyl phenyl ketone involves a base-catalyzed hydrolysis of an intermediate. google.comgoogle.com

Role of Specific Catalysts and Reagents in Guiding Reaction Outcomes

The choice of catalysts and reagents is critical in directing the synthesis of this compound and its analogs towards the desired products.

In the synthesis of related hydroxybenzonitriles, such as p-hydroxybenzonitrile, composite oxide-supported catalysts containing MoO₃, Cr₂O₃, and P₂O₅ as the main components have been utilized. google.com Co-catalysts including oxides of Fe, Ti, Bi, Sb, Li, Na, K, Rb, and Cs can enhance the selectivity and yield of the ammoxidation reaction. google.com

For transformations involving the cyclohexyl alcohol moiety, reagents like phosphorus trichloride (B1173362) or thionyl chloride are used to convert the hydroxyl group into a better leaving group for subsequent reactions, such as in the synthesis of 1-hydroxycyclohexyl phenyl ketone. google.comresearchgate.net Friedel-Crafts acylation, a key step in some synthetic routes, is catalyzed by Lewis acids like aluminum chloride. google.comgoogle.comgoogle.com

The table below summarizes the role of various catalysts and reagents in related syntheses.

Catalyst/ReagentReaction TypeFunction
MoO₃, Cr₂O₃, P₂O₅AmmoxidationMain catalyst for the synthesis of p-hydroxybenzonitrile. google.com
Fe, Ti, Bi, Sb, Li, Na, K, Rb, Cs oxidesAmmoxidationCo-catalyst to improve selectivity and yield. google.com
Aluminum chloride (AlCl₃)Friedel-Crafts AcylationLewis acid catalyst to promote the acylation of an aromatic ring. google.comgoogle.comgoogle.com
Phosphorus trichloride (PCl₃) / Thionyl chloride (SOCl₂)AcylationConverts a carboxylic acid to an acyl chloride. google.comresearchgate.net
Sodium Hydroxide (NaOH)HydrolysisBase for the hydrolysis of a chloro-intermediate to a hydroxyl group. google.comgoogle.com
Azobisisobutyronitrile (AIBN)Radical InitiationInitiates radical chain reactions. libretexts.org
Tributyltin hydride (Bu₃SnH)Radical PropagationHydrogen atom donor in radical deoxygenation. libretexts.org

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies provide quantitative insights into reaction rates and help identify the slowest, or rate-limiting, step of a reaction mechanism. For the acid-catalyzed hydrolysis of nitriles, the rate-determining step is typically the nucleophilic attack of water on the protonated nitrile. researchgate.net

In a study on the cyclization of 2-(3-phenylthioureido)benzonitrile, the reaction was found to be first order with respect to both the substrate and the catalyst (water or methanol). chemicalpapers.com The temperature dependence of the reaction rate allowed for the calculation of activation energy and other thermodynamic parameters, providing a deeper understanding of the reaction mechanism. chemicalpapers.com

For radical reactions, the kinetics can be complex, often involving chain propagation steps. libretexts.org In organometallic catalytic cycles, any of the elementary steps—oxidative addition, transmetallation, or reductive elimination—can be the rate-limiting step depending on the specific reactants and conditions. ufrgs.br

Solvent Effects on Reaction Mechanisms and Selectivity

A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific solvent effects on the reaction mechanisms and selectivity for the chemical compound This compound . While the synthesis of related structures, such as 1-hydroxycyclohexyl phenyl ketone, involves various solvents, detailed kinetic and mechanistic studies that isolate and analyze the role of the solvent in the formation or subsequent reactions of this compound are not publicly available.

Generally, in organometallic and nucleophilic addition reactions that could lead to the formation of tertiary alcohols like this compound (e.g., the reaction of a Grignard reagent derived from 3-bromobenzonitrile (B1265711) with cyclohexanone), the choice of solvent is critical. Aprotic ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically employed to solvate the magnesium center of the Grignard reagent, maintaining its reactivity. The polarity and coordinating ability of the solvent can influence the rate of reaction and the stability of intermediates. However, without specific experimental data for this compound, any discussion remains speculative.

Similarly, for reactions involving the nitrile group, such as hydrolysis, the solvent plays a crucial role. Acid- or base-catalyzed hydrolysis of nitriles to carboxylic acids or amides is profoundly affected by the solvent's ability to stabilize charged intermediates and facilitate proton transfer. For instance, the hydrolysis of benzonitrile (B105546) itself is well-studied in various aqueous and mixed-solvent systems. These studies show that reaction rates can vary by orders of magnitude depending on the solvent composition, which affects the solvation of both the reactants and the transition state.

Unfortunately, no such detailed studies, complete with kinetic data or product selectivity analysis in different solvents, have been published for this compound. The generation of interactive data tables and a detailed discussion of research findings are therefore not possible. Further empirical research is required to elucidate the solvent effects on the reaction mechanisms and selectivity pertinent to this specific compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. While specific experimental data for 3-(1-Hydroxycyclohexyl)benzonitrile is not widely published, a detailed prediction of its NMR spectra can be made based on established principles and data from analogous structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) ring, the aliphatic protons of the cyclohexyl group, and the hydroxyl proton.

Aromatic Region: The benzonitrile ring is 1,3-disubstituted, which would give rise to a complex pattern for the four aromatic protons, typically appearing in the downfield region (δ 7.4–7.8 ppm). The proton between the two substituents (at the C2 position) would likely appear as a singlet or a finely split triplet. The other three protons would exhibit splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons.

Aliphatic Region: The ten protons of the cyclohexyl ring would produce complex, overlapping multiplets in the upfield region (typically δ 1.2–2.0 ppm). The axial and equatorial protons on each carbon are chemically non-equivalent, leading to complex splitting patterns.

Hydroxyl Proton: The hydroxyl (-OH) proton gives rise to a singlet whose chemical shift is highly variable (typically δ 1.5–5.0 ppm) depending on concentration, solvent, and temperature. This signal often disappears upon shaking the sample with D₂O due to proton-deuterium exchange.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic C-H7.4 – 7.8m (multiplet)
Cyclohexyl C-H₂1.2 – 2.0m (multiplet)
Hydroxyl O-H1.5 – 5.0 (variable)s (singlet), broad

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the electron-withdrawing cyano group (C1) and the carbon attached to the cyclohexyl group (C3) are quaternary and would appear in the δ 110–150 ppm range. The chemical shift of the nitrile carbon (C≡N) itself is characteristic, typically appearing around δ 118–125 ppm.

Cyclohexyl Carbons: The cyclohexyl group would show signals for its six carbon atoms. The tertiary carbon bonded to the hydroxyl group (C-OH) is the most deshielded of this group, expected around δ 70–80 ppm. The other five methylene (-CH₂-) carbons would appear in the upfield region, typically between δ 20–40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Quaternary Aromatic (C-CN)~112
Nitrile (C≡N)~119
Protonated Aromatic (CH)129 – 135
Quaternary Aromatic (C-Cyclohexyl)~148
Cyclohexyl (C-OH)70 – 80
Cyclohexyl (-CH₂-)20 – 40

Specialized NMR Techniques for Complex Structures and Dynamics (e.g., Dual Substituent Parameter analysis)

For a deeper understanding of electronic effects within substituted aromatic systems like this compound, specialized techniques such as Dual Substituent Parameter (DSP) analysis can be employed. DSP analysis is a well-established method in physical organic chemistry used to quantify and separate the electronic effects of substituents into inductive (field) and resonance components. researchgate.net

The effect of a substituent on a chemical property (like a ¹³C chemical shift or a reaction rate) is correlated using an equation that includes terms for both the inductive substituent constant (σI) and the resonance substituent constant (σR). For a substituent at the meta position, like the 1-hydroxycyclohexyl group in this molecule, the electronic effect is expected to be dominated by the inductive component, as resonance effects are not effectively transmitted to the meta position. DSP analysis of a series of related compounds could precisely quantify the electron-donating or -withdrawing nature of the 1-hydroxycyclohexyl substituent. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.com

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is a composite of the vibrations from the substituted benzonitrile and the hydroxycyclohexyl moieties. researchgate.netnih.gov

O-H Stretch: A strong, broad absorption band is expected in the region of 3200–3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹ (e.g., 3030–3100 cm⁻¹). Aliphatic C-H stretching vibrations from the cyclohexyl ring would be observed as strong bands just below 3000 cm⁻¹ (e.g., 2850–2960 cm⁻¹).

C≡N Stretch: The nitrile group has a very characteristic sharp, medium-intensity absorption in the 2220–2260 cm⁻¹ region. This is often a definitive peak for identifying nitriles.

C=C Stretch: Aromatic ring stretching vibrations (C=C) are expected to produce several bands of variable intensity in the 1450–1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond would result in a strong band in the fingerprint region, typically around 1100–1200 cm⁻¹.

The nitrile (C≡N) stretching vibration is also strongly active in Raman spectroscopy, often producing a more intense signal in Raman than in IR. chemicalbook.com

Table 3: Predicted FTIR Characteristic Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretching3200 – 3600Strong, Broad
Aromatic (C-H)Stretching3030 – 3100Medium to Weak
Aliphatic (C-H)Stretching2850 – 2960Strong
Nitrile (C≡N)Stretching2220 – 2260Medium, Sharp
Aromatic (C=C)Ring Stretching1450 – 1600Medium to Weak
Alcohol (C-O)Stretching1100 – 1200Strong

Advanced IR Methodologies for Detailed Chemical Fingerprinting

Advanced infrared (IR) methodologies provide high-resolution chemical information, overcoming the diffraction limits of conventional IR spectroscopy. For this compound, these techniques would offer nanoscale chemical imaging and highly sensitive spectral data.

Quantum Cascade Laser (QCL) IR Spectroscopy : QCLs are semiconductor lasers that emit light in the mid-infrared range, providing high spectral power density. ethz.chspectroscopyonline.commirsense.comdaylightsolutions.com This high intensity is particularly advantageous for analyzing samples in aqueous media or for standoff detection. ornl.gov When analyzing this compound, a QCL-based system could rapidly identify key functional groups, such as the nitrile (C≡N) and hydroxyl (O-H) stretches, with high sensitivity and in real-time. ornl.gov The technology's high spectral resolution would allow for precise differentiation of subtle changes in the chemical environment of the molecule.

Optical Photothermal IR (O-PTIR) Spectroscopy : O-PTIR is a pump-probe technique that bypasses the optical diffraction limit by measuring the photothermal response of a sample upon absorption of IR radiation. nih.govphotonics.comnih.gov A tunable pulsed IR laser excites the sample, and the resulting thermal expansion is detected by a co-located visible laser probe, achieving spatial resolution down to 500 nm. nih.govphotothermal.com This would enable the chemical imaging of this compound on a submicron scale, mapping the distribution of its nitrile and hydroxyl functional groups within a heterogeneous sample matrix. photothermal.com O-PTIR can be performed on hydrated, living tissues without extensive sample preparation. nih.gov Furthermore, many O-PTIR systems allow for the simultaneous collection of Raman spectra from the same point, providing complementary vibrational data. nih.govphotothermal.com

Atomic Force Microscopy-based IR (AFM-IR) : This technique combines the high spatial resolution of atomic force microscopy with the chemical specificity of IR spectroscopy. nih.govspectralysbiotech.com An AFM tip is used to detect the localized thermal expansion of a sample as it absorbs pulsed IR radiation. spectroscopyonline.com This allows for the acquisition of IR spectra and chemical images with a spatial resolution of 50 to 100 nm. nih.govelettra.eu For this compound, AFM-IR could be used to study thin films or individual microcrystals, providing detailed information on the spatial arrangement and orientation of the molecules on a surface. elettra.eu It also provides topographical and mechanical property maps simultaneously with the chemical data. spectroscopyonline.com

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a powerful complement to IR spectroscopy, as different vibrational modes are active in each technique depending on the change in molecular polarizability (Raman) versus the change in dipole moment (IR). youtube.com

For this compound, the Raman spectrum would provide distinct peaks for key functional groups. The C≡N stretch of the nitrile group typically appears as a strong, sharp band in the 2220-2240 cm⁻¹ region. The aromatic C-C stretching vibrations of the benzene ring would be prominent between 1400 and 1600 cm⁻¹, while the symmetric "ring breathing" mode would produce a particularly sharp and intense peak around 1000 cm⁻¹. The non-polar C-C bonds of the cyclohexyl ring would also be more readily visible in the Raman spectrum compared to the IR spectrum. Analysis of the Raman spectra, often in conjunction with Density Functional Theory (DFT) calculations, allows for detailed assignment of the observed vibrational modes. scielo.br

Table 1: Expected Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Hydroxyl (-OH) O-H Stretch 3600-3200 (Broad) Weak
Nitrile (-C≡N) C≡N Stretch 2240-2220 (Medium-Sharp) 2240-2220 (Strong-Sharp)
Aromatic Ring C-H Stretch 3100-3000 3100-3000
Aromatic Ring C=C Stretch 1600, 1475 1600, 1475
Cyclohexyl (-CH₂) C-H Stretch 2950-2850 2950-2850

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of unknown compounds. nih.gov Techniques like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometry can achieve mass accuracy in the sub-5 ppm range. nih.govresearcher.life

For this compound (C₁₃H₁₅NO), HRMS would be used to determine its exact mass. The theoretical monoisotopic mass of the neutral molecule is 201.115364 Da. In positive-ion mode electrospray ionization (ESI), the compound would be detected as the protonated molecule, [M+H]⁺, with a theoretical m/z of 202.12319. This high mass accuracy allows for unambiguous confirmation of the elemental formula. Tandem mass spectrometry (MS/MS) experiments on the protonated precursor ion would reveal characteristic fragmentation patterns, such as the loss of a water molecule (H₂O) from the cyclohexanol (B46403) moiety and subsequent cleavages of the cyclohexyl ring, providing further structural confirmation. researcher.life

Table 2: HRMS Data for this compound

Molecular Formula Species Theoretical m/z
C₁₃H₁₅NO [M+H]⁺ 202.12319
C₁₃H₁₅NO [M+Na]⁺ 224.10514

Direct Analysis in Real Time (DART) Mass Spectrometry

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases with minimal to no sample preparation. wikipedia.orgutoronto.ca DART utilizes a stream of heated, excited-state gas (typically helium or nitrogen) to desorb and ionize analytes directly from a surface. nist.govnih.gov It is considered a soft ionization method, typically producing protonated [M+H]⁺ or deprotonated [M-H]⁻ molecules with little fragmentation. wikipedia.orgnist.gov

When coupled with an HRMS instrument, DART would enable the rapid and direct detection of this compound from various surfaces. wikipedia.org An analyst could simply present a sample, such as a powder on a glass rod or a residue on a surface, to the DART source and obtain an accurate mass spectrum within seconds. utoronto.caconservation-wiki.com This makes DART-HRMS an excellent tool for high-throughput screening, quality control, or forensic applications involving the identification of this compound. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern to calculate an electron density map, from which the molecular structure can be determined. nih.govlibretexts.org

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information. This includes:

Precise Bond Lengths and Angles : Accurate measurements of all covalent bonds and the angles between them.

Molecular Conformation : The exact conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the torsional angles describing the orientation of the benzonitrile and hydroxyl groups relative to the ring. mdpi.com

Intermolecular Interactions : Crucially, it would reveal how the molecules pack in the crystal lattice. The presence of the hydroxyl group makes it a strong hydrogen bond donor, while the nitrile nitrogen and the hydroxyl oxygen can act as hydrogen bond acceptors. It is highly probable that the crystal structure would be stabilized by intermolecular hydrogen bonds, likely forming chains or more complex networks involving the O-H---N or O-H---O interactions. mdpi.com

This detailed solid-state structural data is invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 3: Compounds Mentioned in this Article

Compound Name

Theoretical and Computational Chemistry Investigations

Quantum Chemical Methodologies Applied to 3-(1-Hydroxycyclohexyl)benzonitrile Systems

Quantum chemical methods are at the forefront of computational chemistry, offering a range of tools to study molecular systems with varying levels of accuracy and computational cost.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency. utexas.edunih.gov It is particularly well-suited for studying the electronic structure and reactivity of medium-sized organic molecules like this compound. DFT calculations can provide valuable information on key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. These parameters are crucial for understanding the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. utexas.edu

For instance, a DFT study on para-substituted benzonitriles has demonstrated how different functional groups can influence the electronic properties of the benzonitrile (B105546) core. utexas.edu A similar approach applied to this compound would reveal the electronic impact of the 1-hydroxycyclohexyl substituent on the benzonitrile ring. The calculated HOMO-LUMO gap can indicate the molecule's kinetic stability, while the analysis of orbital shapes can pinpoint the most likely sites for chemical reactions.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value (Illustrative)Significance
HOMO Energy -6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy -1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.3 eVRelates to the molecule's chemical reactivity and stability.
Dipole Moment 3.8 DProvides insight into the molecule's polarity.
Mulliken Charge on Nitrile N -0.45 eSuggests a potential site for electrophilic attack.
Mulliken Charge on Hydroxyl H +0.35 eSuggests a potential site for nucleophilic interaction.

Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations.

Ab initio wavefunction methods are based on solving the Schrödinger equation without empirical parameterization, offering a higher level of theory and, consequently, greater accuracy than DFT for certain applications. nih.gov Methods like Coupled Cluster (CC) are considered the "gold standard" for calculating accurate energies and properties. Multireference methods are essential for systems with significant electron correlation, such as those with multiple low-lying electronic states or during bond-breaking processes. nih.gov

The Domain-Based Local Pair Natural Orbital (DLPNO) approach is a more recent development that significantly reduces the computational cost of high-level methods like Coupled Cluster, making them applicable to larger molecules like this compound. These methods would be particularly useful for obtaining highly accurate benchmark data for properties such as bond dissociation energies or the relative energies of different conformers of the cyclohexyl ring.

Semi-empirical methods, such as AM1, PM3, and the more recent PM7, offer a computationally less expensive alternative to DFT and ab initio methods. pku.edu.cnuni-muenchen.dewikipedia.orgscispace.comcore.ac.uk These methods use parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org While less accurate, they are well-suited for preliminary studies of very large systems or for high-throughput screening of molecular properties. For this compound, semi-empirical methods could be used for initial conformational searches to identify the most stable geometries of the molecule before employing more rigorous methods for detailed analysis. pku.edu.cn

Table 2: Comparison of Quantum Chemical Methods for Studying this compound

MethodKey FeaturesTypical Application for this compound
Density Functional Theory (DFT) Good balance of accuracy and computational cost. utexas.edunih.govGeometry optimization, electronic structure analysis, reactivity prediction.
Ab Initio Wavefunction Methods High accuracy, no empirical parameters. nih.govBenchmark calculations of energetic and spectroscopic properties.
Semi-Empirical Methods Computationally very fast, uses empirical parameters. pku.edu.cnuni-muenchen.dewikipedia.orgInitial conformational analysis, screening of large sets of related molecules.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the associated activation energy barriers. nih.govyoutube.comlibretexts.orglibretexts.orgyoutube.com This information is critical for understanding the feasibility and rate of a chemical reaction. For reactions involving this compound, such as its synthesis or subsequent transformations, calculating the activation energies of different proposed mechanisms can help to determine the most likely reaction pathway. acs.org For example, in a reaction with multiple potential products, the pathway with the lowest activation energy is generally favored. nih.gov

Table 3: Illustrative Activation Energies for Hypothetical Reactions of this compound

Reaction PathwayReactantsTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
Pathway A: Dehydration This compound45.225.8
Pathway B: Oxidation of Alcohol This compound + Oxidant32.715.3
Pathway C: Nucleophilic Addition to Nitrile This compound + Nucleophile38.921.5

Note: The values in this table are illustrative and represent typical data that would be obtained from activation energy calculations.

Many chemical reactions can yield multiple products. Computational chemistry can be used to predict and rationalize the selectivity of a reaction.

Regioselectivity refers to the preference for one direction of bond making or breaking over another. In reactions involving the benzonitrile ring of this compound, computational analysis can predict whether a substituent will add to the ortho, meta, or para position relative to the existing groups.

Chemoselectivity is the preference for reaction at one functional group over another. For this compound, which possesses both a hydroxyl and a nitrile group, computational modeling can determine whether a reagent will preferentially react with the alcohol or the nitrile.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. The cyclohexyl group in this compound has a specific stereochemistry that can influence the stereochemical outcome of subsequent reactions. Computational methods can be used to model the transition states leading to different stereoisomers and predict the most likely product. acs.org

Recent studies on the cycloaddition reactions of benzonitrile derivatives have shown how DFT calculations can successfully rationalize the observed selectivity. mdpi.com A similar approach for this compound would provide valuable predictive power for its synthetic transformations. nih.gov

Prediction and Interpretation of Spectroscopic Data through Computation

Computational quantum mechanical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For compounds structurally related to this compound, such as 1-hydroxycyclohexyl phenyl ketone, DFT methods have been successfully employed to simulate their spectra. chemrxiv.orgresearchgate.net These computational models can predict vibrational frequencies (IR spectra), and chemical shifts (NMR spectra), which are crucial for the structural elucidation of newly synthesized compounds.

The B3LYP functional with a 6-311++G(d,p) basis set is a common level of theory for these calculations, providing a good balance between accuracy and computational cost. chemrxiv.orgresearchgate.net By calculating the optimized molecular geometry, it is possible to predict the infrared spectrum and assign the vibrational modes to specific bonds and functional groups within the molecule. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the proposed structure.

Table 1: Predicted Spectroscopic Data for a Structurally Related Compound (1-Hydroxycyclohexyl phenyl ketone)

Spectroscopic Technique Predicted Parameter Value
IR Spectroscopy C=O Stretch ~1700 cm⁻¹
¹H NMR OH Proton Variable

This table is illustrative and based on data for a structurally similar compound. Specific predicted values for this compound would require dedicated computational studies.

Structure-Reactivity Relationship Studies via Computational Analysis

The relationship between a molecule's structure and its chemical reactivity can be thoroughly investigated using computational analysis. chemrxiv.org For aromatic ketones and nitriles, DFT calculations can elucidate various reactivity parameters that govern their chemical behavior. chemrxiv.orgresearchgate.net These parameters, derived from the molecule's electronic structure, provide a quantitative measure of its propensity to participate in chemical reactions.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. Other important parameters that can be calculated include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Potential (µ): The escaping tendency of electrons from a system.

Chemical Hardness (η): A measure of resistance to charge transfer.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study charge delocalization and hyperconjugative interactions, which contribute to molecular stability. chemrxiv.orgresearchgate.net These analyses can reveal the intricate electronic effects that influence the reactivity of different sites within the this compound molecule.

Table 2: Calculated Reactivity Parameters for a Structurally Related Compound (1-Hydroxycyclohexyl phenyl ketone) in Gas Phase

Parameter Symbol Definition
Highest Occupied Molecular Orbital Energy E(HOMO) Energy of the highest energy electrons
Lowest Unoccupied Molecular Orbital Energy E(LUMO) Energy of the lowest energy available orbital for an electron
HOMO-LUMO Gap ΔE E(LUMO) - E(HOMO)
Ionization Potential IP -E(HOMO)
Electron Affinity EA -E(LUMO)
Chemical Potential µ (E(HOMO) + E(LUMO)) / 2
Chemical Hardness η (E(LUMO) - E(HOMO)) / 2

This table outlines the definitions of key reactivity parameters that can be calculated. Specific values for this compound would require a dedicated computational study.

In Silico Design and Optimization of Catalysts and Ligands

The efficiency of a catalyst often depends on the electronic and steric interactions between the catalyst and the reactants. Computational methods can be used to:

Screen potential catalysts: By calculating the reaction energy profiles for a series of candidate catalysts, researchers can identify the most promising ones for experimental investigation.

Optimize catalyst structure: The geometry of a catalyst can be systematically modified in silico to enhance its activity and selectivity.

Understand reaction mechanisms: DFT calculations can elucidate the step-by-step mechanism of a catalyzed reaction, providing insights into the transition states and intermediates involved.

This computational approach accelerates the development of new synthetic methodologies by reducing the need for extensive trial-and-error experimentation in the laboratory. chemrxiv.org

Synthetic Utility and Building Block Applications in Advanced Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

3-(1-Hydroxycyclohexyl)benzonitrile serves as a valuable intermediate in the synthesis of more elaborate organic molecules, particularly in the pharmaceutical and fine chemical industries. synhet.com The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group allows for a wide range of chemical transformations. The hydroxyl group can undergo esterification, etherification, or oxidation, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This dual reactivity makes it a strategic starting material for creating diverse molecular frameworks.

The utility of benzonitrile (B105546) derivatives as intermediates is well-established. For instance, related compounds such as 3-hydroxybenzonitrile are used in the synthesis of various biologically active compounds. nist.gov The cyclohexanol (B46403) moiety in this compound adds a three-dimensional character to the molecule, which can be advantageous in designing drug candidates that require specific spatial arrangements for binding to biological targets. The synthesis of α-hydroxycyclohexyl phenyl ketone, a compound with structural similarities, highlights the industrial relevance of molecules containing the hydroxycyclohexyl group. researchgate.netgoogle.com

Derivatization for Functional Material Precursors

The unique structure of this compound makes it a promising precursor for the synthesis of functional materials, including polymers and advanced coatings.

While direct studies on the use of this compound in polymer synthesis are not extensively documented, its functional groups suggest potential applications. The hydroxyl group can be used as an initiator or a monomer in condensation polymerization to produce polyesters or polyurethanes. The nitrile group can also be polymerized under certain conditions or be chemically modified post-polymerization to introduce new functionalities into the polymer chain. The rigid cyclohexyl and phenyl groups would likely impart desirable thermal and mechanical properties to the resulting polymers.

The derivatization of this compound can lead to the development of precursors for advanced coatings and adhesives. Benzonitrile itself is a known intermediate in the production of benzoguanamine, a component of high-performance coatings. researchgate.net By analogy, derivatives of this compound could be incorporated into resin formulations to enhance properties such as hardness, chemical resistance, and adhesion. The hydroxyl group can participate in cross-linking reactions, a critical step in the curing of many coatings and adhesives, leading to the formation of durable and robust networks.

Utilization in the Synthesis of Novel Heterocyclic Compounds (e.g., isoxazoles, oxadiazaboroles)

One of the most significant applications of this compound is in the synthesis of novel heterocyclic compounds. The nitrile functionality is a key precursor for the construction of various nitrogen-containing rings.

The synthesis of isoxazoles , a class of five-membered heterocyclic compounds with a wide range of biological activities, can be achieved from nitriles. nih.gov A common method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govorganic-chemistry.org The nitrile group of this compound can be converted to the corresponding nitrile oxide, which can then react with a suitable dipolarophile to yield a 3-(3-(1-hydroxycyclohexyl)phenyl)isoxazole derivative. This approach provides a direct route to highly functionalized isoxazoles that incorporate the cyclohexanol moiety. mdpi.comcore.ac.uknih.gov

Starting MaterialReagentHeterocycleReference
NitrileHydroxylamine (B1172632), Aldehyde1,2,4-Oxadiazole rsc.org
Nitrile OxideAlkyne/AlkeneIsoxazole nih.gov

Furthermore, recent research has demonstrated the synthesis of 1,2,4,5-oxadiazaboroles through a three-component condensation reaction involving nitriles, hydroxylamines, and diarylborinic acids. utoronto.cacdnsciencepub.comcdnsciencepub.comresearchgate.net This methodology could be applied to this compound to produce novel boron-containing heterocycles. These compounds are of interest due to their unique electronic properties and potential applications in materials science and medicinal chemistry.

Reactant 1Reactant 2Reactant 3ProductReference
NitrileHydroxylamineDiarylborinic Acid1,2,4,5-Oxadiazaborole utoronto.cacdnsciencepub.comcdnsciencepub.comresearchgate.net

Development of Novel Chemical Scaffolds and Chemical Building Blocks

The development of new chemical scaffolds is crucial for the discovery of novel bioactive compounds and functional materials. nih.govup.pt this compound, with its distinct and reactive functional groups, serves as an excellent building block for creating novel and diverse chemical scaffolds. The combination of a rigid aromatic ring and a non-planar cycloalkane ring provides a unique three-dimensional framework.

By selectively reacting either the hydroxyl or the nitrile group, chemists can introduce a variety of substituents and build complex molecular architectures. For example, the synthesis of bioactive nitrogenous compounds often involves the condensation of functionalized precursors. mdpi.com The ability to construct heterocyclic rings such as isoxazoles and oxadiazaboroles from the nitrile group further expands the range of accessible scaffolds. The resulting molecules, possessing both a hydrophilic hydroxyl group and a lipophilic cyclohexylphenyl core, may exhibit interesting physicochemical properties relevant to drug design and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.